,3,4,6-Tetra-O-sulfo-beta-D-fructofuranosyl alpha-D-Glucopyranoside Tetrakis(hydrogen sulfate) Octaammonium salt
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Overview
Description
Sucrose Octasulfate, Ammonium Salt is a chemical compound with the molecular formula C12H46N8O35S8 and a molecular weight of 1119.06 g/mol . It is a derivative of sucrose, where all the hydroxyl groups are replaced by sulfate groups, and the compound is neutralized with ammonium ions. This compound is known for its use in various scientific and industrial applications, particularly in the field of medicine as a reference standard for the drug sucralfate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose Octasulfate, Ammonium Salt typically involves the sulfation of sucrose. One common method is the reaction of sucrose with chlorosulfonic acid in the presence of an organic base such as pyridine . The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure complete sulfation of the sucrose molecule.
Industrial Production Methods
In industrial settings, the production of Sucrose Octasulfate, Ammonium Salt can involve the use of sulfur trioxide-pyridine complexes or chlorosulfonic acid in organic solvents . The resulting sulfated sucrose is then neutralized with ammonium hydroxide to form the ammonium salt. The process may also involve purification steps to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sucrose Octasulfate, Ammonium Salt can undergo various chemical reactions, including:
Oxidation: The sulfate groups can be oxidized under specific conditions.
Reduction: Although less common, reduction reactions can occur, particularly in the presence of strong reducing agents.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized sucrose derivatives .
Scientific Research Applications
Sucrose Octasulfate, Ammonium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sucrose Octasulfate, Ammonium Salt, particularly in its role as a component of sucralfate, involves the formation of a protective gel layer on mucosal surfaces . This gel layer adheres to ulcerated areas, providing a barrier against acid, pepsin, and bile salts. The compound’s sulfate groups interact with proteins and other molecules on the mucosal surface, enhancing its protective effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sucrose Octasulfate, Ammonium Salt include:
- Sucrose Octasulfate Sodium Salt
- Sucrose Octasulfate Potassium Salt
- Sucrose Octasulfate Octakistriethylammonium Salt (TASOS)
Uniqueness
Sucrose Octasulfate, Ammonium Salt is unique due to its specific ammonium ion neutralization, which imparts distinct solubility and stability properties compared to its sodium and potassium counterparts . Additionally, the ammonium salt form is particularly useful in pharmaceutical applications due to its compatibility with various drug formulations .
Properties
Molecular Formula |
C12H46N8O35S8-16 |
---|---|
Molecular Weight |
1119.1 g/mol |
IUPAC Name |
octaazanium;trioxido-[4-(trioxido-λ4-sulfanyl)oxy-2,5-bis[(trioxido-λ4-sulfanyl)oxymethyl]-2-[3,4,5-tris[(trioxido-λ4-sulfanyl)oxy]-6-[(trioxido-λ4-sulfanyl)oxymethyl]oxan-2-yl]oxyoxolan-3-yl]oxy-λ4-sulfane |
InChI |
InChI=1S/C12H38O35S8.8H3N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11,13-36H,1-3H2;8*1H3/p-16 |
InChI Key |
RKZGDRZGMBUVHQ-UHFFFAOYSA-A |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS([O-])([O-])[O-])OS([O-])([O-])[O-])OS([O-])([O-])[O-])COS([O-])([O-])[O-])OS([O-])([O-])[O-])OS([O-])([O-])[O-])OS([O-])([O-])[O-])OS([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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